molecular formula C18H20O5 B12295052 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

Cat. No.: B12295052
M. Wt: 316.3 g/mol
InChI Key: MZMGICPQNSXAGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione involves several steps, including the formation of the furo[2,3-h]isochromene core and subsequent functionalization. The key steps typically include:

    Formation of the furo[2,3-h]isochromene core: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the 2-methylbutanoyl group at position 9 and methyl groups at positions 3 and 6a.

Industrial Production Methods

large-scale production would typically involve optimizing the synthetic route for higher yields and purity, possibly using biotechnological approaches involving the cultivation of Penicillium chermesinum .

Chemical Reactions Analysis

Types of Reactions

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Various substitution reactions can occur, particularly at the methyl and butanoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products .

Scientific Research Applications

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying azaphilone chemistry and reactivity.

    Biology: Investigated for its role in fungal metabolism and interactions with host plants.

    Medicine: Explored for its potential antibacterial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione involves its interaction with cellular targets, leading to disruption of cellular processes. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Chermesinone A: Another azaphilone with similar structural features but different biological activities.

    Chermesinone B: Shares the same core structure but differs in the functional groups attached.

    Colletotrichones A-C: Azaphilones isolated from Colletotrichum sp.

Uniqueness

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione is unique due to its specific substitution pattern and the presence of the 2-methylbutanoyl group, which contributes to its distinct biological activities .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

3,6a-dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C18H20O5/c1-5-9(2)16(20)14-15-12-8-22-10(3)6-11(12)7-13(19)18(15,4)23-17(14)21/h6-9,14-15H,5H2,1-4H3

InChI Key

MZMGICPQNSXAGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C

Origin of Product

United States

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